molecular formula C12H7ClN4O2 B2960734 3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 448190-45-2

3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2960734
CAS No.: 448190-45-2
M. Wt: 274.66
InChI Key: JKNQOJFNAKGJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a benzodioxol group at position 3 and a chlorine atom at position 4. Its synthesis typically involves multi-step reactions starting from 3-chloro-6-hydrazinopyridazine. Key intermediates, such as 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives, are generated via condensation with aromatic aldehydes, followed by cyclization under reflux with ferric chloride or other catalysts to form the triazole ring . Further functionalization includes reactions with hydrazine hydrate or aromatic aldehydes to introduce hydrazinyl or arylidene groups, respectively .

The compound’s benzodioxol moiety contributes to its lipophilic character, while the chlorine atom enhances electrophilicity, influencing reactivity and binding affinity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2/c13-10-3-4-11-14-15-12(17(11)16-10)7-1-2-8-9(5-7)19-6-18-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNQOJFNAKGJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 448190-45-2) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H7ClN4O2C_{12}H_7ClN_4O_2 with a molecular weight of approximately 274.66 g/mol. The structure consists of a benzodioxole moiety linked to a triazolopyridazine framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₇ClN₄O₂
Molecular Weight274.66 g/mol
CAS Number448190-45-2
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related triazole derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular processes.

Anti-inflammatory Properties

Compounds containing the benzodioxole structure have been reported to possess anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . The anti-inflammatory activity was evaluated through various assays, showing promising results in comparison to standard anti-inflammatory drugs.

Anticancer Activity

Research has highlighted the potential anticancer properties of triazolo-pyridazine derivatives. In particular, some derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation . The structure-activity relationship (SAR) studies suggest that modifications on the benzodioxole or triazole rings can enhance potency against specific cancer types.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammation or microbial resistance.
  • DNA Intercalation : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains .
  • Anti-inflammatory Mechanisms : In a controlled experiment, a derivative exhibited significant inhibition of TNF-alpha production in macrophages when compared to untreated controls .

Comparison with Similar Compounds

PDE4 Inhibitors

Triazolo[4,3-b]pyridazine derivatives with methoxy and tetrahydrofuran-3-yloxy substituents, such as (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) , exhibit potent PDE4A inhibition (IC₅₀ < 10 nM) and high selectivity across 21 PDE isoforms. In contrast, the target compound lacks these polar substituents, suggesting reduced PDE4 affinity but possible advantages in blood-brain barrier penetration due to higher lipophilicity .

BRD4 Bromodomain Inhibitors

Compound 5 ([1,2,4]triazolo[4,3-b]pyridazine core with a pyrazole appendage) demonstrated BRD4 BD1 inhibition (IC₅₀ ~ 1 µM) in AlphaScreen assays. The benzodioxol group in the target compound may sterically hinder binding to the BRD4 acetyl-lysine pocket, but its electron-rich structure could favor interactions with other epigenetic targets .

Tyrosine Kinase Inhibitors

Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine) is a clinical-stage inhibitor targeting c-Met and AXL kinases. Its fluorinated substituents enhance metabolic stability and target binding compared to the chlorine and benzodioxol groups in the target compound, which may limit kinase selectivity .

Antimicrobial Agents

Analogues like 3-(4-nitrophenyl)-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine show moderate antifungal activity (MIC = 16–32 µg/mL against Candida spp.).

Physicochemical Properties

Compound Substituents (Position 3/6) logP (Predicted) pKa (Predicted) Solubility (mg/mL)
Target compound Benzodioxol/Cl 2.85 8.07 <0.1 (aqueous)
Vebreltinib Difluoro-indazol-methyl/Pyrazole 3.42 6.20 0.25 (DMSO)
6-Chloro-3-methyl CH₃/Cl 1.98 7.50 0.5 (aqueous)
6-(1,3-Benzodioxol-5-yl)-3-thiol Benzodioxol/SH 1.71 8.07 <0.05 (aqueous)

The target compound’s benzodioxol group increases logP compared to methyl or thiol derivatives, suggesting better membrane permeability but lower aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.